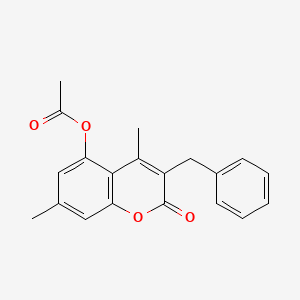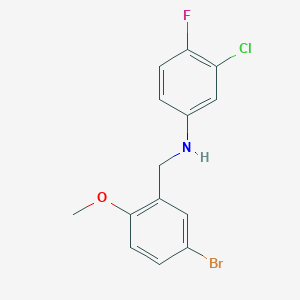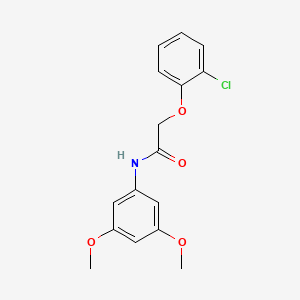![molecular formula C23H24N6 B5699329 5-methyl-7-[4-(6-methyl-2-pyridinyl)-1-piperazinyl]-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B5699329.png)
5-methyl-7-[4-(6-methyl-2-pyridinyl)-1-piperazinyl]-3-phenylpyrazolo[1,5-a]pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Methyl-7-[4-(6-methyl-2-pyridinyl)-1-piperazinyl]-3-phenylpyrazolo[1,5-a]pyrimidine is a derivative of pyrazolo[1,5-a]pyrimidine. This class of compounds is known for its diverse pharmacological activities and has been the subject of various structural and functional analyses.
Synthesis Analysis
The synthesis of derivatives similar to this compound often involves cyclocondensation reactions and various other chemical transformations. For example, derivatives of 7-aminopyrazolo[4,3-d]pyrimidine have been synthesized using different substituents to explore their affinity and selectivity profiles (Squarcialupi et al., 2017). Another study discusses the synthesis of pyrazolo[1,5-a]pyrimidines and related compounds (Abdelriheem et al., 2017).
Molecular Structure Analysis
The molecular structure of pyrazolo[1,5-a]pyrimidine derivatives, including those with piperazine moieties, has been characterized using various techniques like X-ray crystallography and molecular modeling (Karczmarzyk & Malinka, 2008). These studies provide insights into the conformation and electronic properties of the molecules.
Chemical Reactions and Properties
Chemical properties of pyrazolo[1,5-a]pyrimidines are influenced by their functional groups and structure. The presence of different substituents like piperazine can significantly affect their chemical reactivity and interaction with biological targets.
Physical Properties Analysis
Physical properties such as solubility, melting point, and crystalline structure are crucial for understanding the behavior of these compounds under different conditions. Studies like those by Portilla et al. (2006) provide insights into the hydrogen-bonded chain structures in related pyrazolo[1,5-a]pyrimidine compounds (Portilla et al., 2006).
Mecanismo De Acción
The mechanism of action of pyrimidine derivatives involves the inhibition of protein kinases . Protein kinases are enzymes that stimulate phosphate transfer from ATP to amino acids tyrosine, serine and/or threonine residues in protein substrates . They are important enzymes responsible for cellular signaling processes such as cell growth regulation, differentiation, migration, and metabolism .
Direcciones Futuras
Propiedades
IUPAC Name |
5-methyl-7-[4-(6-methylpyridin-2-yl)piperazin-1-yl]-3-phenylpyrazolo[1,5-a]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N6/c1-17-7-6-10-21(25-17)27-11-13-28(14-12-27)22-15-18(2)26-23-20(16-24-29(22)23)19-8-4-3-5-9-19/h3-10,15-16H,11-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHVKUDYGQGGBMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)N2CCN(CC2)C3=CC(=NC4=C(C=NN34)C5=CC=CC=C5)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-({[2-(2-furyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}amino)benzoic acid](/img/structure/B5699257.png)


![2-[3-(cyclopropylcarbonyl)-1H-indol-1-yl]-N-(2-thienylmethyl)acetamide](/img/structure/B5699294.png)

![2-[2-(hydroxymethyl)-6-methoxyphenoxy]-N-phenylacetamide](/img/structure/B5699305.png)

![N-[2-(4-methyl-1-piperazinyl)phenyl]propanamide](/img/structure/B5699322.png)



![N-({[4-(dimethylamino)phenyl]amino}carbonothioyl)-2-fluorobenzamide](/img/structure/B5699341.png)
![N-[4-(diethylamino)-2-methylphenyl]-2-nitrobenzamide](/img/structure/B5699349.png)